Product packaging for 4-(2-Nitrophenoxy)benzonitrile(Cat. No.:CAS No. 113344-23-3)

4-(2-Nitrophenoxy)benzonitrile

Cat. No.: B169614
CAS No.: 113344-23-3
M. Wt: 240.21 g/mol
InChI Key: AKLSEFOAGVCQDZ-UHFFFAOYSA-N
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Description

4-(2-Nitrophenoxy)benzonitrile is a high-purity chemical building block of interest in advanced research and development. This compound features a benzonitrile core linked to a 2-nitrophenoxy group, a structure commonly utilized in organic synthesis and materials science. As a versatile synthetic intermediate, it can be employed in the construction of more complex molecules for pharmaceutical and material science applications. Its molecular framework is similar to other nitrophenoxy and benzonitrile derivatives that have been explored in research settings, such as in the study of antiviral agents or as components in novel organic materials . Researchers value this compound for its potential to undergo various chemical transformations; the nitro group can be reduced to an amine, and the nitrile can be hydrolyzed to a carboxylic acid or serve as a handle for forming heterocycles. All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8N2O3 B169614 4-(2-Nitrophenoxy)benzonitrile CAS No. 113344-23-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-nitrophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c14-9-10-5-7-11(8-6-10)18-13-4-2-1-3-12(13)15(16)17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLSEFOAGVCQDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429398
Record name 4-(2-nitrophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113344-23-3
Record name 4-(2-nitrophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 4 2 Nitrophenoxy Benzonitrile and Analogues

Direct Synthesis Approaches for 4-(2-Nitrophenoxy)benzonitrile

The most direct methods for synthesizing this compound typically involve the formation of a diaryl ether bond, a cornerstone of many organic syntheses.

Nucleophilic Aromatic Substitution Routes

A primary and effective method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly effective because the nitro group on one of the aromatic rings acts as a strong electron-withdrawing group, which activates the ring towards nucleophilic attack. masterorganicchemistry.comambeed.com

A common example of this approach involves the reaction of 1-fluoro-2-nitrobenzene (B31998) with 4-hydroxybenzonitrile (B152051). nih.govprepchem.com In this process, the phenoxide ion, generated from 4-hydroxybenzonitrile in the presence of a base, acts as the nucleophile. It attacks the carbon atom bearing the fluorine atom on the 1-fluoro-2-nitrobenzene ring. The presence of the ortho-nitro group is crucial as it stabilizes the negatively charged intermediate (a Meisenheimer complex) through resonance, thereby facilitating the displacement of the fluoride (B91410) ion. masterorganicchemistry.com

The general reaction scheme is as follows: 1-fluoro-2-nitrobenzene + 4-hydroxybenzonitrile → this compound + HF

This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), which helps to solvate the cation of the base and enhance the nucleophilicity of the phenoxide. nih.govprepchem.com

Optimization of Reaction Conditions and Yields

The efficiency and yield of the nucleophilic aromatic substitution reaction are highly dependent on the specific reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time. researchgate.net

Potassium carbonate is a frequently used base for this transformation. nih.govprepchem.com It is effective in deprotonating the 4-hydroxybenzonitrile to form the more reactive phenoxide nucleophile. The reaction temperature is also a critical factor; for instance, heating the reaction mixture to temperatures between 50°C and 100°C in DMF has been shown to drive the reaction to completion in a reasonable timeframe. nih.govprepchem.com One specific procedure involves heating a mixture of 1-fluoro-4-methyl-2-nitrobenzene and 4-hydroxybenzonitrile with potassium carbonate in DMF at 50°C overnight, resulting in a high yield (89%) of the corresponding product, 4-(4-methyl-2-nitrophenoxy)benzonitrile. nih.gov Another reported synthesis of 3-(2-nitrophenoxy)benzonitrile (B8651135) from 3-cyanophenol (B46033) and 2-fluoronitrobenzene utilized potassium carbonate in DMF at 100°C for 2 hours. prepchem.com

The following table summarizes typical reaction conditions for the synthesis of nitrophenoxybenzonitrile derivatives:

ReactantsBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1-fluoro-4-methyl-2-nitrobenzene, 4-hydroxybenzonitrileK₂CO₃DMF50Overnight89 nih.gov
2-fluoronitrobenzene, 3-cyanophenolK₂CO₃DMF1002Not specified prepchem.com

Synthesis of Structurally Related Nitrophenoxybenzonitrile Derivatives

The core structure of nitrophenoxybenzonitrile can be further elaborated to create a diverse range of derivatives with potentially enhanced or novel properties. This is often achieved by incorporating other functional moieties or by employing different bond-forming strategies.

Strategies Incorporating 1,2,3-Triazole Moieties via Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for synthesizing complex molecules due to its high efficiency, selectivity, and mild reaction conditions. nih.govtjnpr.orgresearchgate.net This methodology has been successfully applied to the synthesis of nitrophenoxybenzonitrile derivatives containing a 1,2,3-triazole linker. mdpi.combiointerfaceresearch.com

For example, a derivative named 4-((4-((2-nitrophenoxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile was synthesized by reacting 1-nitro-2-(prop-2-ynyloxy)benzene with 4-(azidomethyl)benzonitrile (B1310577). mdpi.com This "click" reaction efficiently links the nitrophenoxy and benzonitrile (B105546) moieties through a stable triazole ring. mdpi.com The resulting triazole is not just a passive linker; it can engage in hydrogen bonding and dipole interactions, which can be advantageous in various applications. nih.gov

Synthesis of Benzonitrile Analogues with Nitrophenyl Groups through Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for forming carbon-carbon bonds between aromatic rings. researchgate.netrsc.org These methods offer a versatile route to benzonitrile analogs containing nitrophenyl groups, where the two aromatic rings are directly linked. beilstein-journals.orgrsc.org

While not forming the ether linkage of this compound, these reactions create structurally related biaryl compounds. For instance, the Suzuki coupling can be used to connect a nitrophenylboronic acid with a bromobenzonitrile, or vice versa, in the presence of a palladium catalyst and a base. researchgate.netrsc.org This approach allows for the synthesis of a wide array of nitrophenyl-benzonitrile derivatives with different substitution patterns on both rings. The efficiency of these reactions can be influenced by the choice of catalyst, ligands, base, and solvent. researchgate.net

Condensation Reactions for the Formation of Benzonitrile Derivatives

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, provide another avenue for synthesizing complex benzonitrile derivatives. ebsco.com For instance, the condensation of o-aminothiophenols with p-nitrobenzoyl chloride can lead to the formation of 2-(4-nitrophenyl)benzothiazole derivatives, which can then be further modified. mdpi.com

In a different approach, a multicomponent reaction catalyzed by copper has been used to synthesize 4-(4,5-diphenyl-1H-imidazol-2-yl)benzonitrile from benzaldehyde, benzoin, and ammonium (B1175870) acetate. rsc.org While not directly producing a nitrophenoxy linkage, this demonstrates the utility of condensation strategies in building complex benzonitrile-containing heterocyclic systems. Another relevant strategy is the intramolecular arylogous nitroaldol (Henry) condensation, which has been used to synthesize 2-(2-nitroaryl)benzofuran and indole (B1671886) derivatives. nih.gov This type of reaction showcases how a nitro group can participate in carbon-carbon bond formation to construct complex heterocyclic frameworks fused to a nitrophenyl group.

Application of Wittig Reaction for Alkene Spacer Introduction in Benzonitrile Systems

While not directly employed for the synthesis of the ether linkage in this compound itself, the Wittig reaction is a powerful and widely utilized method for introducing an alkene spacer between two aromatic rings, which is a common structural motif in analogues of this compound. rsc.orgrsc.org Discovered by Georg Wittig in 1954, this reaction involves the interaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. rsc.orgrsc.org A key advantage of the Wittig reaction is the precise control it offers over the location of the newly formed carbon-carbon double bond. rsc.org

The reaction sequence typically begins with the preparation of a phosphonium (B103445) salt from an alkyl halide and triphenylphosphine (B44618). rsc.org This salt is then treated with a strong base to generate the phosphorus ylide, also known as the Wittig reagent. rsc.orgrsc.org The ylide then reacts with a carbonyl compound, such as an aldehyde, through a nucleophilic attack on the carbonyl carbon. rsc.org This leads to the formation of a betaine (B1666868) intermediate, which subsequently cyclizes to an unstable four-membered oxaphosphetane. rsc.org The oxaphosphetane readily decomposes to yield the desired alkene and triphenylphosphine oxide. rsc.orgrsc.org

A practical example of this methodology is the synthesis of 4-[2-(4-nitrophenyl)ethenyl]benzonitrile. uevora.pt In this synthesis, the Wittig reaction is used to connect a 4-cyanobenzyl unit to a 4-nitrobenzaldehyde, creating an ethenyl (alkene) bridge between the two phenyl rings. rsc.orguevora.pt This specific application highlights the utility of the Wittig reaction in creating extended π-conjugated systems in benzonitrile-containing molecules. rsc.org The (E)-isomer of the product can often be selectively isolated through precipitation. rsc.org

Table 1: Key Steps in the Wittig Reaction for Alkene Spacer Introduction

StepDescriptionReactantsProduct
1Phosphonium Salt FormationAlkyl halide, TriphenylphosphinePhosphonium salt
2Ylide GenerationPhosphonium salt, Strong basePhosphorus ylide (Wittig reagent)
3Alkene FormationPhosphorus ylide, Aldehyde or KetoneAlkene, Triphenylphosphine oxide

Synthesis of Key Precursors and Intermediates for this compound Formation

The formation of this compound relies on the availability of suitable precursors that contain the necessary functional groups for the etherification reaction. The primary strategies for its synthesis are the Ullmann condensation and nucleophilic aromatic substitution (SNA_r).

The Ullmann condensation is a classic method for forming diaryl ethers, typically involving the reaction of an aryl halide with a phenol (B47542) in the presence of a copper catalyst. scielo.org.mxorganic-chemistry.org For the synthesis of this compound, this would involve the reaction between a salt of 2-nitrophenol (B165410) and 4-halobenzonitrile, or a salt of 4-cyanophenol and a 1-halo-2-nitrobenzene. The reaction is often carried out at elevated temperatures. scielo.org.mx Modern variations of the Ullmann reaction have been developed to proceed under milder conditions, often employing ligands to enhance the efficiency of the copper catalyst. organic-chemistry.orgacs.orgresearchgate.net These improved methods can tolerate a wider range of functional groups and may use more soluble copper sources. researchgate.net

Nucleophilic aromatic substitution (SNA_r) provides an alternative and often efficient route to diaryl ethers, particularly when one of the aromatic rings is activated by a strong electron-withdrawing group. byjus.commasterorganicchemistry.com In the case of this compound, the nitro group on the 2-nitrophenoxy moiety is a powerful electron-withdrawing group, which activates the ring towards nucleophilic attack. byjus.com

The synthesis would typically involve the reaction of a phenoxide with an aryl halide. Two primary pathways exist:

Reaction of 2-nitrophenoxide with 4-halobenzonitrile: In this scenario, the potassium or sodium salt of 2-nitrophenol acts as the nucleophile, displacing a halide (typically fluoride or chloride) from the 4-position of a 4-halobenzonitrile. The presence of the electron-withdrawing nitrile group on the benzonitrile ring facilitates this reaction.

Reaction of 4-cyanophenoxide with 1-halo-2-nitrobenzene: Here, the salt of 4-cyanophenol attacks the 1-halo-2-nitrobenzene. The nitro group at the ortho position strongly activates the ring for nucleophilic attack, making the displacement of the halide favorable. byjus.commasterorganicchemistry.com

The choice of solvent and base is crucial for the success of these reactions. Aprotic polar solvents are often used to facilitate the dissolution of the reactants and promote the reaction.

A specific reported synthesis of a related compound, 4-(4'-nitrophenoxy)benzonitrile, involves heating bis(4-cyanophenyl)carbonate with bis(4-nitrophenyl)carbonate in the presence of potassium carbonate at 230°C, achieving a high yield. prepchem.com

Table 2: Key Precursors for the Synthesis of this compound

Precursor 1Precursor 2Reaction Type
2-Nitrophenol (or its salt)4-Halobenzonitrile (e.g., 4-fluorobenzonitrile)Nucleophilic Aromatic Substitution / Ullmann Condensation
4-Cyanophenol (or its salt)1-Halo-2-nitrobenzene (e.g., 1-chloro-2-nitrobenzene)Nucleophilic Aromatic Substitution / Ullmann Condensation
bis(4-cyanophenyl)carbonatebis(4-nitrophenyl)carbonateHigh-Temperature Condensation

Chemical Reactivity and Transformational Chemistry of 4 2 Nitrophenoxy Benzonitrile

Reactions at the Nitrile Functionality

The nitrile group (C≡N) is a versatile functional group that can undergo a variety of chemical reactions.

Cyclization Reactions for Heterocycle Formation

The nitrile functionality is a key precursor for the synthesis of various nitrogen-containing heterocycles. A prominent example is the formation of tetrazoles through [3+2] cycloaddition reactions. thieme-connect.com This reaction typically involves treating the nitrile with an azide (B81097) source, often sodium azide, under various catalytic conditions. scielo.bracademie-sciences.fr

The synthesis of 5-substituted 1H-tetrazoles from nitriles is a well-established method. scielo.bracademie-sciences.fr For instance, the reaction of benzonitrile (B105546) with sodium azide can be catalyzed by copper salts, such as cupric sulfate (B86663) pentahydrate in DMSO, to yield 5-phenyl-1H-tetrazole. scielo.br The reaction conditions, including the choice of catalyst and solvent, can significantly influence the reaction's efficiency. Catalysts like lead(II) chloride have also been employed, with the reaction of various benzonitriles and sodium azide proceeding to form 5-substituted 1H-tetrazoles. academie-sciences.fr The electronic nature of the substituents on the benzonitrile ring can affect the reaction yield and time. academie-sciences.fr Microwave-assisted synthesis has also been reported as an efficient method for tetrazole formation from nitriles. thieme-connect.com

Table 1: Examples of Catalysts and Conditions for Tetrazole Synthesis from Nitriles
Nitrile SubstrateReagentsCatalystSolventConditionsProductYield
BenzonitrileSodium AzideCupric Sulfate PentahydrateDMSO140 °C, 1 h5-Phenyl-1H-tetrazole98% scielo.br
Aromatic NitrilesSodium AzideLead(II) ChlorideDMF120 °C5-Aryl-1H-tetrazolesGood to excellent yields academie-sciences.fr
Aryl, Aliphatic, and Vinyl NitrilesSodium AzideNone specifiedi-PrOH/water (3:1)Microwave irradiation, 160 °C, 1 h5-Substituted tetrazoles25–100% thieme-connect.com
Organic NitrilesSodium AzideCo-(PYT)2@BNPs nanocatalystPEG-400120 °C5-Substituted 1H-tetrazolesGood yields rsc.org

Coordination Chemistry with Transition Metal Centers via the Nitrile Ligand

The nitrogen atom of the nitrile group possesses a lone pair of electrons, enabling it to act as a ligand and coordinate with transition metal centers. libretexts.org This interaction forms coordination compounds or complexes where the nitrile binds to the metal ion through a coordinate covalent bond. uomustansiriyah.edu.iq The ability of nitriles to act as ligands is a fundamental aspect of coordination chemistry. libretexts.org Transition metals, in particular, are known to form a wide variety of complexes with different ligands, exhibiting various geometries such as tetrahedral, square planar, and octahedral. libretexts.orgntu.edu.tw The nitrile group in molecules like 4-(2-nitrophenoxy)benzonitrile can, therefore, be expected to participate in the formation of such metal complexes. uevora.pt

Conversion of the Nitrile Group to Other Functional Moieties

The nitrile group can be transformed into other valuable functional groups through various chemical reactions. One of the most common transformations is hydrolysis to a carboxylic acid. openstax.org This can be achieved under either acidic or basic conditions. google.com For instance, the hydrolysis of a nitrile can proceed by reaction with water in the presence of a strong inorganic acid, like sulfuric acid, to first form an amide, which is then further hydrolyzed to the carboxylic acid. google.com

Another important conversion is the reduction of the nitrile group to a primary amine. This transformation is commonly achieved using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. The selective reduction of a nitrile in the presence of other reducible functional groups, such as a nitro group, can be a synthetic challenge. However, specific reagents and conditions have been developed to achieve such selectivity. For example, a mixture of boron trifluoride etherate and sodium borohydride (B1222165) has been used for the selective reduction of nitriles to primary amines in the presence of aromatic nitro groups. calvin.edu

Reactivity of the Nitrophenyl Moiety

The nitrophenyl part of the molecule is characterized by the presence of a nitro group on a benzene (B151609) ring, which significantly influences its reactivity.

Reductive Functionalization Pathways of the Nitro Group

The nitro group is a strong electron-withdrawing group that can be readily reduced to a variety of other nitrogen-containing functional groups, most commonly an amino group (aniline derivative). tcichemicals.com This reduction is a fundamental transformation in organic synthesis.

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method. Other metal-based reducing systems, such as iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid), are also widely used. researchgate.netlookchem.com More modern methods include the use of reagents like polymethylhydrosiloxane (B1170920) (PMHS) with a palladium catalyst. msu.edu The choice of reducing agent and reaction conditions can sometimes allow for the selective reduction of the nitro group in the presence of other sensitive functional groups. msu.edu For example, while the reduction of 4-nitrobenzonitrile (B1214597) with a Pd(OAc)2/PMHS/KF system can be sluggish, modifications to the conditions can lead to the formation of the corresponding aniline (B41778) or hydroxylamine. msu.edu

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
Reducing SystemTypical ConditionsProductNotes
H₂/Pd-CPressurized hydrogen gas, solvent (e.g., ethanol, ethyl acetate)AmineCommon and efficient method.
Fe/HCl or Fe/NH₄ClAcidic or neutral aqueous conditionsAmineClassical and cost-effective method. researchgate.net
SnCl₂·2H₂OSolvent (e.g., ethanol)AmineAnother classical method.
Pd(OAc)₂/PMHS/KFTHF, room temperatureAmine/HydroxylamineMilder conditions, but reactivity can be substrate-dependent. msu.edu
Triphenylphosphine (B44618) (PPh₃)High-boiling solvent (e.g., 1,2,4-trichlorobenzene)Carbazole (B46965) (via reductive cyclization of 2-nitrobiphenyls)Used for specific cyclization reactions. researchgate.net

The reduction of the nitro group can also lead to intramolecular cyclization reactions if a suitable nucleophile is present in the molecule. For instance, the reduction of 2-nitrobiphenyls can lead to the formation of carbazoles in a reaction known as the Cadogan reaction. researchgate.net

Modifications and Derivatizations of the Phenoxy Linkage

The phenoxy ether linkage in this compound is generally stable. However, cleavage of diaryl ethers can be achieved under harsh conditions, though this is not a common transformation. More relevant are the reactions that can occur on the aromatic rings themselves, which are influenced by the ether and nitro substituents.

The synthesis of diaryl ethers like this compound is often accomplished via nucleophilic aromatic substitution (SNAAr) reactions or metal-catalyzed cross-coupling reactions such as the Ullmann condensation or Buchwald-Hartwig amination-type couplings adapted for ether synthesis. researchgate.net For example, the synthesis could involve the reaction of a phenoxide with an activated aryl halide. The presence of the electron-withdrawing nitro group ortho to the ether linkage in one of the rings and the nitrile group para to the ether linkage in the other ring will influence the reactivity of both aromatic systems towards further substitution or modification.

Mechanistic Investigations of this compound Transformations

The chemical behavior of this compound is characterized by the reactivity of its two primary functional moieties: the nitro group attached to one phenyl ring and the nitrile group on the other, linked by an ether bridge. Mechanistic studies have focused on transformations involving both of these groups, particularly the reductive cyclization of the nitro group and the cycloaddition reactions of the corresponding benzonitrile oxide.

Elucidation of Reaction Mechanisms in Reductive Nitro Compound Transformations

The transformation of 2-nitrodiphenyl ethers, such as this compound, into tricyclic phenoxazine (B87303) structures is a key reaction. The mechanism of this transformation typically proceeds via reduction of the nitro group followed by an intramolecular cyclization.

One common method for this transformation is the Cadogan reaction, which involves reductive deoxygenation using trivalent phosphorus reagents like triphenylphosphine. scribd.comnih.gov The reaction of a 2-nitrobiphenyl (B167123) derivative with triphenylphosphine is believed to proceed through the sequential deoxygenation of the nitro group. nih.gov This process may involve the formation of a highly reactive arylnitrene intermediate. This nitrene can then undergo an intramolecular C-H insertion into the adjacent phenyl ring to form the carbazole ring system. acs.org In the case of 2-nitrodiphenyl ethers, a similar mechanism would lead to the formation of a phenoxazine ring.

However, the involvement of a discrete nitrene intermediate is not universally accepted for all reductive cyclizations. researchgate.net Alternative pathways have been proposed. For instance, studies on the reduction of 2,2'-dinitrodiphenyl amine suggest a mechanism that avoids a free nitrene. researchgate.net In some cases, particularly in gas-phase reactions initiated by mass spectrometry, a different mechanism involving electrophilic cyclization initiated by the protonation of the nitro group has been observed for 2-nitrophenyl phenyl ether. This leads to cyclic intermediates that then dissociate to form heterocyclic cations like the phenoxazine cation. researchgate.netnih.gov

Computational and experimental studies on related systems have helped to differentiate between potential pathways. For example, in a P(III)/P(V)=O-catalyzed reductive C–N coupling, competition experiments between intramolecular cyclization (forming carbazole from 2-nitrobiphenyl) and intermolecular coupling were conducted. The results indicated that the intermolecular reaction could outcompete the intramolecular cyclization, suggesting that a common intermediate, potentially something other than a free nitrene, is involved in the product-determining step. acs.org The general mechanism for such reductive cyclizations is often sensitive to the specific reducing agent and reaction conditions employed. nih.govresearchgate.net

Studies on 1,3-Dipolar Cycloaddition Processes Involving Benzonitrile Oxides

The benzonitrile group of this compound can be converted to a benzonitrile oxide, a reactive 1,3-dipole. Benzonitrile oxides are valuable intermediates in the synthesis of five-membered heterocyclic compounds, such as isoxazolines and isoxazoles, through [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes). researchgate.net

The mechanism of 1,3-dipolar cycloadditions is widely understood to be a concerted process, as predicted by orbital symmetry selection rules. rsc.orgrsc.org Kinetic studies of the reaction between benzonitrile N-oxides and thiobenzophenones show a small substituent effect and only slight influence from solvent polarity, supporting a concerted mechanism through a four-centre transition state with some charge separation. rsc.org

Frontier Molecular Orbital (FMO) theory is commonly used to explain the reactivity and regioselectivity of these cycloadditions. nycu.edu.twnycu.edu.tw The reaction rate is dependent on the energy gap between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. Depending on the electronic nature of the substituents on both the benzonitrile oxide and the dipolarophile, the reaction can be classified as:

HOMO(dipole)-LUMO(dipolarophile) controlled (Normal electron demand): Accelerated by electron-donating groups on the dipole and electron-withdrawing groups on the dipolarophile.

LUMO(dipole)-HOMO(dipolarophile) controlled (Inverse electron demand): Accelerated by electron-withdrawing groups on the dipole and electron-donating groups on the dipolarophile. nycu.edu.twnycu.edu.tw

Kinetic studies in aqueous solutions have shown that cycloadditions with electron-poor dipolarophiles are accelerated, an effect attributed to hydrogen bonding and enforced hydrophobic interactions. acs.orgrug.nl Theoretical studies using Density Functional Theory (DFT) have further supported a concerted, asynchronous mechanism, where the two new sigma bonds in the transition state are formed at slightly different rates. researchgate.net

Influence of Substituents on Reaction Kinetics and Selectivity

Substituents on the aromatic rings of this compound play a critical role in determining the kinetics and selectivity of its transformations.

In 1,3-Dipolar Cycloadditions: For the 1,3-dipolar cycloaddition involving the corresponding benzonitrile oxide, the substituents on both the benzonitrile oxide and the dipolarophile dictate the reaction kinetics. The 4-(2-nitrophenoxy) group on the benzonitrile oxide would act as a substituent. Its electronic effect (a combination of inductive and resonance effects) would modulate the energy of the FMOs of the benzonitrile oxide.

Studies on para-substituted benzonitrile oxides have used Hammett plots to correlate reaction rates with substituent constants (σp). researchgate.netnycu.edu.tw The resulting reaction constants (ρ) are generally small, which is consistent with a concerted mechanism where charge development in the transition state is minimal. researchgate.netrsc.org For example, in the reaction of para-substituted benzonitrile oxides with 5-fluoroadamantane-2-thione, a linear Hammett plot yielded a small, positive reaction constant difference (Δρ = +0.12), indicating that the transition state has some charge imbalance and that the CNO group acts as an electron acceptor. researchgate.netnycu.edu.tw

The table below summarizes the effect of para-substituents on the reaction rates of benzonitrile oxides with styrene, demonstrating the sensitivity of the reaction to electronic effects.

Substituent (Y) on p-YC₆H₄CNODipolarophileRelative Rate (k_rel)Hammett ρ value
OCH₃Styrene0.54+0.38
CH₃Styrene0.74+0.38
HStyrene1.00+0.38
ClStyrene1.62+0.38
NO₂Styrene7.59+0.38
OCH₃p-Methoxystyrene0.49+0.27
NO₂p-Methoxystyrene5.01+0.27
OCH₃p-Nitrostyrene0.79+0.77
NO₂p-Nitrostyrene11.22+0.77
Data derived from studies on cycloadditions of substituted benzonitrile N-oxides to styrenes. The ρ values indicate the sensitivity of the reaction to substituent effects; positive values signify that electron-withdrawing groups on the benzonitrile oxide accelerate the reaction. rsc.org

These findings illustrate that the electronic character of substituents is a key determinant of both the reaction mechanism and the kinetic outcomes in the chemistry of complex molecules like this compound. rsc.orgstpeters.co.in

Advanced Spectroscopic and Crystallographic Characterization of 4 2 Nitrophenoxy Benzonitrile and Analogues

High-Resolution Spectroscopic Analysis

Spectroscopic analysis provides fundamental insights into the molecular structure, bonding, and electronic behavior of 4-(2-Nitrophenoxy)benzonitrile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, ¹H NMR and ¹³C NMR are instrumental in confirming the connectivity and chemical environment of each atom.

The ¹H NMR spectrum of this compound, recorded in DMSO-d₆, shows distinct signals for the aromatic protons. nih.gov The protons on the benzonitrile (B105546) ring appear as two doublets, consistent with a para-substituted pattern. nih.gov The protons on the nitrophenyl ring exhibit a more complex pattern of multiplets due to their specific chemical environments and coupling interactions. nih.gov A study of a similar compound, 4-(4-Methyl-2-nitrophenoxy)benzonitrile, also showed characteristic signals corresponding to the distinct aromatic rings. nih.gov The specific chemical shifts and coupling constants are critical for assigning each proton to its exact position on the aromatic rings.

Detailed ¹H NMR data for this compound are presented below. nih.gov

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.15m1HAr-H
7.87d9.12HAr-H (benzonitrile ring)
7.79m1HAr-H
7.51m1HAr-H
7.40d8.31HAr-H
7.16d8.82HAr-H (benzonitrile ring)

Note: 'd' denotes doublet, 'm' denotes multiplet. Data recorded in DMSO-d₆.

Vibrational spectroscopy, including FT-IR and FT-Raman, provides valuable information about the functional groups present in a molecule. For this compound, these techniques confirm the presence of its key structural features: the nitrile, the nitro group, and the diaryl ether linkage.

The FT-IR spectrum is expected to show a sharp, strong absorption band for the C≡N stretching vibration, typically found in the range of 2220-2230 cm⁻¹. derpharmachemica.comresearchgate.net The nitro group (NO₂) would be identified by two characteristic strong stretching vibrations: an asymmetric stretch around 1520-1550 cm⁻¹ and a symmetric stretch near 1345-1385 cm⁻¹. derpharmachemica.com The C-O-C stretching of the ether linkage typically produces strong bands in the 1250-1000 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. rsc.org

FT-Raman spectroscopy complements FT-IR and is particularly useful for analyzing symmetric vibrations and non-polar bonds. esisresearch.orgresearchgate.net The symmetric vibrations of the aromatic rings and the C≡N bond would be prominent in the FT-Raman spectrum.

Surface-Enhanced Raman Scattering (SERS) can be used to obtain significantly enhanced Raman signals of molecules adsorbed onto metal nanostructures. jlu.edu.cnrsc.org This technique is particularly sensitive to the orientation of the molecule on the metal surface. researchgate.net For this compound, SERS could provide insights into how the molecule interacts with a metal surface, with enhancement patterns depending on the proximity of the nitrile and nitro functional groups to the surface. rsc.orglookchem.com

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H stretch>3000FT-IR, FT-Raman
C≡N stretch (nitrile)2220 - 2230FT-IR, FT-Raman
Asymmetric NO₂ stretch1520 - 1550FT-IR
Symmetric NO₂ stretch1345 - 1385FT-IR
C-O-C stretch (ether)1250 - 1000FT-IR

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions arising from its two main chromophores: the benzonitrile moiety and the 2-nitrophenyl group, connected through an ether linkage. The extended π-system of the molecule leads to characteristic absorption bands in the UV region.

The spectrum is expected to show intense bands corresponding to π → π* transitions associated with the aromatic rings. These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted diphenyl ether. Additionally, a lower intensity band corresponding to the n → π* transition of the nitro group may be observed. This transition involves the excitation of a non-bonding electron from an oxygen atom of the nitro group to an antibonding π* orbital. Studies on related nitroaromatic compounds confirm these characteristic transitions.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₃H₈N₂O₃), the calculated monoisotopic mass is 240.0535 g/mol . HRMS analysis would confirm this exact mass, providing unambiguous validation of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides further structural information. Key fragmentation pathways for this compound would likely include:

Cleavage of the ether bond, leading to fragments corresponding to the 2-nitrophenoxy cation or the 4-cyanophenoxy cation.

Loss of the nitro group (NO₂), a common fragmentation for nitroaromatic compounds.

Loss of the cyano group (CN) or hydrogen cyanide (HCN).

Sequential loss of small molecules like CO from the phenoxy fragments.

Analysis of the fragmentation of related compounds, such as those found in thiazole (B1198619) derivatives featuring nitrophenyl and benzonitrile functionalities, supports these predicted fragmentation patterns. researchgate.net

PropertyValue
Molecular FormulaC₁₃H₈N₂O₃
Calculated Monoisotopic Mass240.0535 g/mol
Common Neutral LossesNO₂, CN, CO

The collective data from various spectroscopic techniques provides a definitive structural confirmation of this compound.

NMR Spectroscopy establishes the carbon-hydrogen framework, confirming the presence of two distinct, substituted aromatic rings and their specific substitution patterns (para-benzonitrile and ortho-nitrophenyl). nih.gov

Vibrational Spectroscopy (FT-IR/FT-Raman) confirms the presence of the key functional groups: the cyano (C≡N), nitro (NO₂), and ether (C-O-C) linkages, which are the defining features of the molecule's structure. derpharmachemica.comresearchgate.net

UV-Vis Spectroscopy characterizes the conjugated electronic system of the molecule, consistent with a structure containing interconnected aromatic chromophores.

High-Resolution Mass Spectrometry provides the exact elemental composition (C₁₃H₈N₂O₃) and a fragmentation pattern that aligns with the proposed connectivity of the atoms, particularly the diaryl ether linkage. researchgate.net

Together, these spectroscopic fingerprints create a detailed and unambiguous molecular portrait, confirming the identity and purity of this compound.

Single Crystal X-ray Diffraction (SCXRD) Studies

Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional structure of a crystalline solid. While a specific crystal structure for this compound was not found in the search results, studies on analogous N-substituted nitrophenyl compounds and other benzonitrile derivatives provide insight into the expected structural features. rcsb.orgacs.orgresearchgate.net

An SCXRD analysis of this compound would yield precise data on:

Bond Lengths and Angles: Confirming the geometry of the aromatic rings, the C-O-C ether linkage, the C≡N triple bond, and the N-O bonds of the nitro group.

Torsion Angles: Defining the molecule's conformation, particularly the dihedral angle between the two aromatic rings. This angle is crucial for understanding the extent of electronic communication between the rings.

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice. Interactions such as π-π stacking between the aromatic rings and other weak intermolecular forces would be identified, which govern the material's bulk properties. iucr.org

For example, crystal structures of related nitrophenyl pyrazolines show detailed information about molecular packing and structural features. acs.org Similarly, the crystal structure of a rhinovirus inhibitor containing a benzonitrile moiety reveals key polar and hydrophobic interactions. nih.gov Such data would be invaluable for understanding the solid-state properties of this compound and for computational modeling studies.

Determination of Precise Molecular Geometry and Conformation in the Solid State

Single-crystal X-ray diffraction studies are crucial for elucidating the exact molecular geometry of nitrophenoxy benzonitrile derivatives in the solid state. For instance, in a related analogue, 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one, the nitrobenzene (B124822) ring is significantly inclined with respect to the quinoline (B57606) ring system, at an angle of 76.10 (8)°. nih.goviucr.org This deviation from planarity is a key structural feature. nih.goviucr.org

In many Schiff base analogues, such as those derived from 2-hydroxy-5-methyl-benzaldehyde and 2-methyl-3-nitro-phenylamine, the molecule adopts a trans configuration about the C=N imine bond. iucr.org This configuration, along with nearly planar aromatic rings, is a common characteristic. iucr.orgresearchgate.net For example, in 3-(2-Hydroxybenzylideneamino)benzonitrile, the two benzene (B151609) rings are nearly coplanar, with a small dihedral angle of 6.04 (18)°. iucr.org Similarly, 4-(2-Hydroxybenzylideneamino)benzonitrile also exhibits a nearly planar structure with a dihedral angle of just 3.28° between the aromatic rings. researchgate.net

The planarity or non-planarity of the molecular structure is a critical aspect determined by these studies. While some analogues maintain a high degree of planarity, others exhibit significant twisting between the aromatic moieties. This is exemplified in various (E)-4-({2,2-dichloro-1-[substituted-phenyl]ethenyl}diazenyl)benzonitrile analogues where the dihedral angles between the aromatic rings can vary significantly. iucr.orgiucr.org

Table 1: Selected Molecular Geometry Parameters for this compound Analogues

Compound/AnalogueDihedral Angle Between Aromatic Rings (°)Key Geometric Features
6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one76.10 (8) nih.goviucr.orgNitrobenzene ring inclined to the quinoline system. nih.goviucr.org
3-(2-Hydroxybenzylideneamino)benzonitrile6.04 (18) iucr.orgNearly coplanar benzene rings. iucr.org
4-(2-Hydroxybenzylideneamino)benzonitrile3.28 researchgate.netNearly planar molecule with a trans configuration. researchgate.net
(E)-4-({2,2-dichloro-1-[4-(dimethylamino)phenyl]ethenyl}diazenyl)benzonitrile50.09 (9) iucr.orgSignificant twist between the aromatic rings. iucr.org
(E)-4-{[2,2-dichloro-1-(4-methoxyphenyl)ethenyl]diazenyl}benzonitrile41.86 (9) iucr.orgNon-planar structure. iucr.org
3-tert-butyl-5-(4-nitrophenyl)-1,2,4-oxadiazole3 beilstein-journals.orgNearly planar molecule. beilstein-journals.org

Analysis of Intramolecular Dihedral Angles and Torsion Angles

The analysis of intramolecular dihedral and torsion angles provides a deeper understanding of the conformational flexibility and steric hindrance within the molecule. In 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one, a notable torsion angle defined by atom C9, the two ring centroids, and atom C1′ is approximately 167.7°. nih.goviucr.org This indicates a significant deviation from a planar conformation. nih.goviucr.org A survey of related structures in the Cambridge Structural Database reveals that such a large deviation is uncommon. nih.goviucr.org

The planarity of specific molecular units is also noteworthy. In one analogue, the central –N=N– unit exhibits an E configuration, and the N1/N2/C1–C3/Cl1/Cl2 unit is approximately planar, making distinct dihedral angles with the adjacent benzene rings. researchgate.net

Table 2: Selected Dihedral and Torsion Angles for this compound Analogues

Compound/AnalogueDihedral/Torsion AngleValue (°)
6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-oneTorsion angle (C9-centroid-centroid-C1′)~167.7 nih.goviucr.org
(E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazeneDihedral angle (bromine-substituted ring to central fragment)26.35 (15) nih.gov
(E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazeneDihedral angle (nitro-substituted ring to central fragment)72.57 (14) nih.gov
(E)-4-({2,2-dichloro-1-[4-(dimethylamino)phenyl]ethenyl}diazenyl)benzonitrileDihedral angle (aromatic rings)50.09 (9) researchgate.net
2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazoleDihedral angle (4-chloro-3-nitrophenyl ring to thiazole ring)0.5 (1) and 7.1 (1) nih.gov

Supramolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent interactions. Understanding these interactions is essential for predicting and controlling the solid-state properties of a material.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contact Quantification

For example, in an analogue of this compound, the Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing are from H···H, N···H/H···N, Cl···H/H···Cl, and C···H/H···C contacts. researchgate.netnih.gov In another related compound, Br···H/H···Br, C···H/H···C, O···H/H···O, and H···H contacts were found to be the most substantial. nih.gov The analysis of various analogues consistently shows the predominance of H···H interactions, which is expected for hydrogen-rich molecules. researchgate.netnih.govresearchgate.net

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Selected Analogues

AnalogueH···H (%)C···H/H···C (%)O···H/H···O (%)Halogen···H/H···Halogen (%)N···H/H···N (%)
(E)-4-({2,2-dichloro-1-[4-(dimethylamino)phenyl]ethenyl}diazenyl)benzonitrile33.6 researchgate.netnih.gov14.1 researchgate.netnih.gov-14.1 (Cl) researchgate.netnih.gov17.2 researchgate.netnih.gov
(E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene11.7 nih.gov15.2 nih.gov12.6 nih.gov20.9 (Br) nih.gov6.5 nih.gov
(E)-4-{[2,2-dichloro-1-(4-methoxyphenyl)ethenyl]diazenyl}benzonitrile21.4 iucr.org14.7 iucr.org-22.8 (Cl) iucr.org16.1 iucr.org
(E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol37.2 iucr.org30.7 iucr.org24.9 iucr.org-2.0 iucr.org

Identification and Characterization of Intermolecular Hydrogen Bonding Networks (e.g., C-H...O, N-H...O)

Intermolecular hydrogen bonds, including both conventional (e.g., N-H···O) and non-conventional (e.g., C-H···O) types, play a crucial role in the stabilization of crystal structures. mdpi.comosdd.net In the crystal structures of many analogues of this compound, C-H···O and C-H···N hydrogen bonds are frequently observed, linking molecules into chains, layers, or more complex three-dimensional networks. beilstein-journals.orgresearchgate.netnih.gov

Analysis of π-π Stacking Interactions and Other Non-Covalent Forces in Crystal Packing

In addition to hydrogen bonding, π-π stacking interactions are a significant non-covalent force in the crystal packing of aromatic compounds. rsc.orgresearchgate.net These interactions occur between the π-systems of adjacent aromatic rings and contribute to the stability of the crystal lattice. lupinepublishers.comrsc.org

In several analogues of this compound, face-to-face π-π stacking interactions are observed, often with centroid-to-centroid distances in the range of 3.7 to 3.9 Å. iucr.orgresearchgate.net For example, in (E)-4-({2,2-dichloro-1-[4-(dimethylamino)phenyl]ethenyl}diazenyl)benzonitrile, a centroid-to-centroid distance of 3.7719 (14) Å is reported. researchgate.net In another analogue, slipped π-π interactions with a centroid-centroid distance of 3.646 (1) Å are observed. iucr.org

Other non-covalent interactions, such as C-Cl···π, C-Br···π, and N-O···π interactions, also contribute to the supramolecular architecture. iucr.orgnih.gov These weaker interactions, in concert with stronger hydrogen bonds and π-π stacking, dictate the final three-dimensional arrangement of the molecules in the crystal. rsc.org

Influence of Molecular Structure on Crystal Lattice Organization

The specific molecular structure of a compound, including the nature and position of its functional groups, has a profound influence on the organization of its crystal lattice. rsc.orgmdpi.com For example, the introduction of different substituents can lead to the formation of different types of intermolecular interactions, which in turn results in different crystal packing motifs. rsc.org

The bent-core structure of certain 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, confirmed by single-crystal X-ray analysis, is responsible for their liquid crystalline behavior. rsc.org The slightly non-planar, unsymmetrical bent shape, along with non-conventional H-bond interactions, governs their packing and observed liquid crystalline phases. rsc.org This demonstrates a clear link between molecular geometry and macroscopic properties.

Computational Chemistry and Theoretical Modeling of 4 2 Nitrophenoxy Benzonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 4-(2-Nitrophenoxy)benzonitrile, DFT calculations are instrumental in understanding its fundamental chemical and physical properties.

Electronic Structure Elucidation and Geometry Optimization

The first step in the computational analysis of this compound involves the optimization of its molecular geometry to find the most stable conformation (i.e., the lowest energy state). This is typically achieved using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-311++G(d,p). tandfonline.comtandfonline.com The process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. arxiv.orgrsc.orgajol.info

While specific optimized parameters for this compound are not extensively published, studies on analogous compounds like 3-(2-Nitrophenoxy)phthalonitrile provide insight into the expected structural features. researchgate.net For instance, the dihedral angles between the two aromatic rings and the orientation of the nitro (NO₂) and cyano (C≡N) groups relative to the rings are critical parameters determined through optimization. These calculations would reveal the degree of planarity or twist in the molecule, which significantly influences its electronic properties and crystal packing.

Table 1: Representative Geometric Parameters from DFT Calculations for Aromatic Nitro Compounds. This table illustrates the type of data obtained from geometry optimization.

ParameterTypical Calculated Value
C-N (nitro group) Bond Length~1.48 Å
N-O (nitro group) Bond Length~1.23 Å
C≡N (cyano group) Bond Length~1.16 Å
C-O-C (ether linkage) Bond Angle~118-120°
Dihedral Angle (between rings)Variable, dependent on steric hindrance

Note: The values are representative and based on calculations for similar molecular structures.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a crucial visualization tool used to understand the charge distribution and predict the reactive sites within a molecule. malayajournal.org The MEP surface maps the electrostatic potential onto the electron density surface, identifying regions of positive and negative potential.

For this compound, an MEP analysis would highlight:

Negative Regions (Electrophilic Attack Sites): These are typically colored red and are expected to be localized around the highly electronegative oxygen atoms of the nitro group and the nitrogen atom of the cyano group. These regions are susceptible to attack by electrophiles. nih.goviucr.org

Positive Regions (Nucleophilic Attack Sites): These areas, often colored blue, are generally found around the hydrogen atoms of the aromatic rings, indicating electron-deficient zones.

Neutral Regions: Green-colored areas indicate regions of near-zero potential.

The MEP map provides a clear visual representation of how the electron-withdrawing nitro and cyano groups create a highly polarized electronic landscape, which governs the molecule's intermolecular interactions. nih.govmdpi.com

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis transforms the complex many-electron wavefunction into localized, intuitive chemical concepts like bonds, lone pairs, and antibonding orbitals. researchgate.netuni-muenchen.de This method is used to formally study intramolecular delocalization, charge transfer, and hyperconjugative interactions. tandfonline.comsci-hub.se

In this compound, NBO analysis would quantify the stabilization energies (E²) associated with electron delocalization from donor NBOs to acceptor NBOs. Key interactions expected include:

Delocalization from the lone pairs (LP) of the ether oxygen atom to the antibonding π* orbitals of the adjacent aromatic rings.

Donation from the lone pairs of the nitro group's oxygen atoms to the antibonding σ* or π* orbitals of the nitrophenyl ring.

Interactions involving the π electrons of the benzene (B151609) rings and the π* orbitals of the cyano and nitro groups.

Table 2: Illustrative Donor-Acceptor Interactions from NBO Analysis.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (O)π* (C-C)HighResonance (p-π conjugation)
π (C-C)π* (C-C)ModerateIntramolecular charge transfer
π (C-C)π* (C-N) of cyanoModerateConjugation
LP (O) of Nitroσ* (N-C)LowHyperconjugation

Note: E(2) values are qualitative and for illustrative purposes based on similar molecular systems.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is central to predicting a molecule's chemical reactivity and kinetic stability. numberanalytics.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.orgresearchgate.net

HOMO: As the electron-donating orbital, its energy level relates to the ionization potential. In this compound, the HOMO is expected to be distributed primarily over the electron-rich phenoxy ring.

LUMO: As the electron-accepting orbital, its energy level is related to the electron affinity. The LUMO is anticipated to be localized on the electron-deficient nitrophenyl ring, particularly on the nitro and cyano groups.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical indicator of chemical reactivity. actascientific.com A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. mdpi.comnih.gov

Calculations for related nitrophenyl derivatives show that the presence of strong electron-withdrawing groups tends to lower the LUMO energy significantly, resulting in a smaller energy gap and making the molecule a good electron acceptor. nih.gov

Table 3: Representative FMO Parameters and Global Reactivity Descriptors.

ParameterFormulaTypical Value Range (eV)Description
HOMO EnergyE(HOMO)-6.5 to -7.5Electron donating capacity
LUMO EnergyE(LUMO)-2.0 to -3.0Electron accepting capacity
Energy GapΔE = E(LUMO) - E(HOMO)4.0 to 5.0Chemical reactivity/stability
Electronegativityχ = -(E(HOMO)+E(LUMO))/24.5 to 5.0Tendency to attract electrons
Chemical Hardnessη = (E(LUMO)-E(HOMO))/22.0 to 2.5Resistance to charge transfer

Note: Values are illustrative, based on data for similar aromatic nitro compounds.

Vibrational Frequency Calculations and Comparative Analysis with Experimental Spectra

DFT calculations are highly effective for predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. worldscientific.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. These calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental data. sci-hub.sedergipark.org.tr

For this compound, this analysis would assign specific vibrational modes to the observed spectral bands. Key vibrational modes of interest include:

C≡N stretch: A strong, sharp band typically appearing around 2220-2240 cm⁻¹.

NO₂ asymmetric and symmetric stretches: Strong bands usually found near 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

C-O-C (ether) asymmetric and symmetric stretches: Bands located in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.

Aromatic C-H and C=C stretches: Found in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

Studies on closely related molecules like 3-(2-Nitrophenoxy)phthalonitrile and other nitrophenyl derivatives have shown excellent agreement between scaled theoretical frequencies and experimental spectra, confirming the accuracy of the computational models. researchgate.netresearchgate.net

Table 4: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹).

Functional GroupVibrational ModeTypical Experimental (FT-IR)Typical Calculated (DFT)
Cyano (C≡N)Stretching~2230~2235
Nitro (NO₂)Asymmetric Stretch~1530~1535
Nitro (NO₂)Symmetric Stretch~1350~1355
Ether (C-O-C)Asymmetric Stretch~1250~1255

Note: These are representative frequencies for the functional groups in similar chemical environments.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying the excited states of molecules and simulating their electronic absorption (UV-Vis) spectra. researchgate.netrespectprogram.org By calculating the vertical excitation energies and corresponding oscillator strengths (f), TD-DFT can predict the wavelength of maximum absorption (λmax) and the intensity of electronic transitions. tandfonline.comresearchgate.net

For this compound, a donor-acceptor system, the lowest energy electronic transitions are expected to be of an intramolecular charge transfer (ICT) character. TD-DFT calculations would likely show a significant transition corresponding to the promotion of an electron from the HOMO (located on the phenoxy donor part) to the LUMO (located on the nitrophenyl-benzonitrile acceptor part). tandfonline.comnih.gov The solvent environment can significantly affect these transitions, a phenomenon that can be modeled using continuum models like the Polarizable Continuum Model (PCM) within the TD-DFT framework. researchgate.net

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Advanced Materials Science Applications of 4 2 Nitrophenoxy Benzonitrile and Derivatives

Optoelectronic Devices and Components

The unique electronic structure of 4-(2-nitrophenoxy)benzonitrile, characterized by electron-accepting nitrile and nitro moieties, makes it and its derivatives interesting candidates for use in optoelectronic devices. These functional groups can be used to tune the energy levels of molecules, a critical aspect in the design of materials for organic electronics.

Applications in Organic Light-Emitting Diodes (OLEDs)

While specific studies detailing the direct integration of this compound into Organic Light-Emitting Diodes (OLEDs) are not prominent, the constituent chemical groups are frequently utilized in materials designed for this technology. Benzonitrile (B105546) derivatives are widely explored as host materials in OLEDs, particularly for thermally activated delayed fluorescence (TADF) devices. rsc.orgrsc.org These materials often exhibit high triplet energies, which are essential for efficient exciton (B1674681) confinement on the guest emitter molecules. rsc.org For instance, polymer hosts based on benzonitrile have been synthesized and shown to be effective for solution-processed green and blue TADF OLEDs. rsc.org

Furthermore, the benzonitrile group is a key component in various high-performance small molecule emitters. When incorporated into larger π-conjugated systems, such as thieno[3,2-b]thiophene (B52689) derivatives, the strongly electron-withdrawing cyano group increases electron affinity and reduces the material's band gap energy. acs.org This tuning of electronic properties is crucial for achieving emission in desired regions of the visible spectrum, from blue to green and yellowish-green. acs.org The performance of OLEDs fabricated with benzonitrile-containing materials can be significant, with some devices achieving high efficiency and luminance. rsc.orgacs.org

Host Material/Emitter TypeKey Structural MoietyDevice Performance HighlightEmission ColorReference
Benzonitrile-based AIE polymer hostBenzonitrileHigh triplet energy (>2.68 eV)Green, Blue rsc.org
Thieno[3,2-b]thiophen-3-ylbenzonitrilesBenzonitrile, ThienothiopheneMax. luminance: ~2800 cd m⁻², Max. efficiency: 4.70 cd A⁻¹Blue to Yellowish-Green acs.org
Dicyanocarbazole-benzonitrile hostBenzonitrile, DicyanocarbazoleHigh EQE (>20%), Lifetime: 31 h at 500 cd m⁻²Blue rsc.org

This table summarizes the performance of selected OLEDs that utilize materials containing the benzonitrile moiety, illustrating the importance of this functional group in device applications.

Exploration of Photochemical and Electrochemical Properties in Device Contexts

The photochemical and electrochemical properties of organic molecules are fundamental to their function in optoelectronic devices. For a molecule like this compound, the presence of both a nitro (-NO₂) and a nitrile (-C≡N) group, which are strong electron acceptors, significantly influences its electronic energy levels. These groups lower the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uniss.it This characteristic is advantageous for creating electron transport materials or for tuning the band gap in emissive materials. researchgate.net

Electrochemical studies, such as cyclic voltammetry, are used to determine the redox potentials of these materials, which in turn provide estimates for the HOMO and LUMO energy levels. mdpi.commdpi.com For example, in donor-acceptor type molecules, the introduction of different electron-donating or accepting moieties allows for the fine-tuning of electrical and optical properties. researchgate.net The electrochemical behavior of N-doped perylene (B46583) and azaperylene derivatives shows that increasing the number of nitrogen atoms (an electron-withdrawing element) leads to a positive shift in reduction and oxidation potentials, indicating stabilization of the LUMO and HOMO levels. researchgate.net Similarly, the nitro and nitrile groups in this compound are expected to render it more easily reduced (lower LUMO) and more difficult to oxidize (lower HOMO) compared to an unsubstituted diphenyl ether. These properties are critical for matching energy levels at the interfaces between different layers in an OLED to ensure efficient charge injection and transport.

Compound ClassKey FeatureImpact on Electronic PropertiesRelevance to DevicesReference
Donor-Acceptor MoleculesCyano group as acceptorAccelerates electron injection, decreases band gapTuning of emission color and charge transport researchgate.net
Azaperylene DerivativesNitrogen heteroatomsAnodic shift in redox potentials, stabilization of HOMO/LUMOControl over energy levels for charge transfer researchgate.net
Anthracene DerivativesElectron-withdrawing substituentsIncreased Stokes shift, decreased HOMO-LUMO gapDevelopment of blue emitters and memory devices researchgate.net
Ruthenium(II) ComplexesNitrophenyl-substituted ligandsMultiple reduction peaks at low potentialsLight conversion and photosensitizing applications mdpi.com

This table presents findings on how electron-withdrawing groups, similar to those in this compound, affect the electrochemical and photophysical properties of various molecular systems.

Development of Chemical Probes and Advanced Sensing Materials

The structural and electronic characteristics of this compound and its derivatives make them suitable scaffolds for the creation of specialized chemical sensors and probes. The responsiveness of the nitro group to specific chemical environments can be harnessed to produce a detectable signal, such as a change in fluorescence.

Design and Application as Fluorescent Probes in Analytical Chemical Assays

In the design of fluorescent probes, a common strategy involves linking a fluorophore to a recognition site that can interact with a target analyte. The nitrophenyl group is often employed as a fluorescence quencher through mechanisms like photoinduced electron transfer (PET). Upon reaction or binding of the analyte, the electronic properties of the nitro group are altered, disrupting the quenching process and "turning on" fluorescence.

While this compound itself is not a primary example, its core structure is relevant. For instance, pyrazoline derivatives, which are known for their intrinsic fluorescence, have been functionalized with nitrophenyl groups to create probes and materials with nonlinear optical (NLO) properties. researchgate.netnih.gov The combination of an electron-donating pyrazoline ring and an electron-accepting nitrophenyl group creates a push-pull system that is sensitive to its environment. researchgate.net Lophine analogues containing a benzonitrile moiety have also been shown to exhibit two-photon induced blue fluorescent emission, making them suitable for bio-imaging applications. researchgate.net The design of such probes often involves synthesizing molecules where the analyte selectively reacts with a part of the molecule (e.g., reducing the nitro group), leading to a significant change in the fluorescence signal, which can be measured for quantitative analytical assays. researchgate.net

Probe ClassKey Functional GroupsSensing Principle/ApplicationTarget Analyte ExampleReference
Pyrazoline DerivativesNitrophenyl, BenzonitrilePush-pull system for NLO properties, fluorescence modulationGeneral materials science researchgate.netnih.gov
Lophine AnalogueBenzonitrileTwo-photon induced blue fluorescenceBio-imaging researchgate.net
Pyrazoline-based SensorPyrazoline, HydroxypyranoneFluorescence enhancement upon bindingAl³⁺ ions researchgate.net

This table highlights examples of fluorescent probes and sensing materials where nitrophenyl and benzonitrile moieties play a key role in their function.

Role as Intermediates in the Synthesis of Advanced Chemical Materials (excluding pharmaceutical and agrochemical final products)

This compound serves as a valuable intermediate in organic synthesis due to its two distinct and reactive functional groups. The nitrile group can undergo a variety of transformations, while the nitro group can be readily reduced to an amino group, providing a key site for further derivatization. This dual reactivity allows for the construction of more complex molecules targeted for advanced materials applications.

Benzonitrile itself is a known intermediate for producing high-performance pigments. alzchem.com The versatility of the nitrile group allows it to be a precursor to various other functionalities. For example, it can react with sulfuric acid in the presence of a quinoline (B57606) N-oxide to form N-(quinolin-2-yl)benzamide derivatives, which are scaffolds in materials chemistry. mdpi.com Similarly, precursors like 4-(2-bromoacetyl)benzonitrile (B32679) are used in multi-step syntheses to create complex heterocyclic systems like 4-thieno[3,2-b]thiophen-3-ylbenzonitrile, which is a core unit for OLED luminophores. acs.orgacs.org

The nitro group on the this compound molecule offers a reliable reaction handle. It can be reduced to an amine (e.g., -NH₂), which can then be used in condensation reactions, amide bond formations, or as a directing group in further aromatic substitutions. This pathway is crucial for building larger, functional molecules. For instance, the synthesis of pyrazole-containing compounds, which are important in materials science, can start from nitrophenyl precursors. google.commdpi.com The reduction of a nitrophenyl group is a key step in the synthesis of precursors for donor-acceptor type dyes and other functional materials. mdpi.com

PrecursorReaction TypeProduct ClassApplication of ProductReference
BenzonitrileReaction with quinoline N-oxide/H₂SO₄N-(Quinolin-2-yl)benzamidesScaffolds for functional materials mdpi.com
4-(2-Bromoacetyl)benzonitrileRing-closure reactionThienothiophene-benzonitrilesOLED luminophores acs.org
2-Bromo nitrobenzene (B124822)Suzuki coupling4-(2-Nitrophenyl)-9-phenyl-9H-carbazoleIntermediate for blue emitters in OLEDs mdpi.com
4-Cyanobenzyl bromideAzide (B81097) substitution, then cycloadditionBenzamidine (B55565) derivatives with 1,2,3-triazoleMaterials research researchgate.net

This table illustrates the synthetic utility of benzonitrile and nitrophenyl compounds as intermediates in the creation of advanced materials.

Functionalization for Surface Chemistry and Interface Engineering

The covalent modification of surfaces is critical for controlling properties like wetting, adhesion, and biocompatibility, and for fabricating complex devices. The chemical functionalities present in this compound offer potential routes for surface grafting and interface engineering.

The 2-nitrophenoxy group is particularly noteworthy in this context. The ortho-nitrophenyl ethyl moiety is known to be a photocleavable protecting group. Researchers have used nitro-dopamine derivatives for surface functionalization, where the ortho-nitrophenyl group can be removed upon UV irradiation. nih.gov This allows for spatiotemporal control over the deposition and detachment of molecules tethered to a surface, providing a powerful tool for creating patterned surfaces and dynamic interfaces. nih.gov This chemistry could be adapted using this compound or its derivatives to anchor molecules to a surface, which could then be released on demand with light.

The benzonitrile group can also participate in surface modification chemistries. For example, benzonitrile has been used in conjunction with calcium hydride and thioacetic acid to achieve nucleophilic addition onto single-walled carbon nanotubes (SWCNTs). rsc.org This reaction demonstrates a method for the covalent functionalization of sp²-carbon nanomaterials, which is essential for improving their solubility and processability, and for integrating them into composite materials or electronic devices. rsc.org Such strategies could potentially be used to graft this compound onto carbon-based surfaces to engineer their electronic or chemical properties.

Applications in Coordination Chemistry for Novel Material Synthesis

The field of coordination chemistry leverages the interaction between metal ions and organic ligands to construct highly ordered, functional materials such as coordination polymers and metal-organic frameworks (MOFs). wikipedia.orgchalmers.se These materials are essentially coordination compounds with repeating structural units that extend in one, two, or three dimensions. wikipedia.orgnih.gov The properties of the resulting material—including porosity, stability, and catalytic or sensory capabilities—are dictated by the choice of both the metal center and the organic linker. rsc.orgnih.gov

This compound and its derivatives are valuable building blocks in this context. The molecule possesses several key features that make it an attractive component for designing sophisticated ligands. The nitrile group (-C≡N) is a well-established coordination site for binding to transition metals. uevora.pt Furthermore, the nitro group (-NO₂) can be chemically reduced to an amine group (-NH₂), providing an additional coordination site or a point for further functionalization through post-synthetic modification. nih.govnih.gov This versatility allows for the creation of multi-dentate ligands capable of bridging multiple metal centers to form stable, extended networks.

While direct use of this compound as a primary ligand in published coordination polymers is not extensively documented, its role as a precursor in the synthesis of more complex ligands is evident in the scientific literature. Researchers often modify the core structure to enhance its coordination ability and to tailor the properties of the final material.

Synthesis of Ligand Precursors

The synthesis of this compound itself is a crucial first step. A documented method involves the reaction of 1-fluoro-2-nitrobenzene (B31998) with 4-hydroxybenzonitrile (B152051), yielding the target compound as a yellow solid. nih.gov

Table 1: ¹H NMR Spectroscopic Data for this compound nih.gov This interactive table details the proton nuclear magnetic resonance (¹H NMR) chemical shifts for this compound, providing insight into its molecular structure.

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Number of Protons Assignment
8.15 m - 1H Aromatic H
7.87 d 9.1 2H Aromatic H
7.79 m - 1H Aromatic H
7.51 m - 1H Aromatic H
7.40 d 8.3 1H Aromatic H
7.16 d 8.8 2H Aromatic H

Solvent: DMSO-d₆

A common strategy in ligand design is to convert the nitro group to an amine. For instance, the related compound 4-(2-nitro-4-methylphenoxy)benzonitrile can be hydrogenated using a palladium on carbon (Pd/C) catalyst to produce 4-(2-amino-4-methylphenoxy)benzonitrile in high yield. nih.gov This resulting amino group provides a second potential coordination site, transforming the ligand from a monodentate to a potentially bidentate chelating agent.

Table 2: ¹H NMR Spectroscopic Data for 4-(2-Amino-4-methylphenoxy)benzonitrile nih.gov This table presents the ¹H NMR data for the aminated derivative, illustrating the structural changes that occur upon reduction of the nitro group.

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Number of Protons Assignment
7.76 d 8.1 2H Aromatic H
6.95 d 8.1 2H Aromatic H
6.76 d 7.8 1H Aromatic H
6.64 s - 1H Aromatic H
6.38 d 7.8 1H Aromatic H
4.94 s - 2H -NH₂
2.19 s - 3H -CH₃

Solvent: CDCl₃

Advanced Ligand Synthesis and Material Formation

The this compound framework can be incorporated into more elaborate molecular structures to create ligands with specific functionalities. An example is the synthesis of triazole-containing benzamidine derivatives. mdpi.com In one pathway, 1-nitro-2-(prop-2-ynyloxy)benzene, which contains the nitrophenoxy moiety, is reacted with 4-(azidomethyl)benzonitrile (B1310577) via a "click chemistry" reaction. The resulting triazole derivative, 4-((4-((2-Nitrophenoxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)-benzonitrile, combines the nitrophenoxy group with a benzonitrile unit through a stable triazole linker. mdpi.com This molecule can be further converted into corresponding amidine derivatives, which are excellent chelators for metal ions. mdpi.com

Table 3: ¹H NMR Spectroscopic Data for 4-((4-((2-Nitrophenoxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)-N-butylbenzamidine mdpi.com This table details the complex ¹H NMR spectrum for a functionalized ligand derived from a 2-nitrophenoxy precursor, highlighting the successful synthesis of a sophisticated building block for coordination chemistry.

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Number of Protons Assignment
8.25 s - 1H triazole-H
7.77 d 8.3 1H benzene-H
7.75 d 8.3 2H benzene-H
7.65–7.60 m - 1H benzene-H
7.60–7.56 m - 1H benzene-H
7.53 d 8.2 2H benzene-H
7.11 t 7.7 1H benzene-H
5.77 s - 2H CH₂
5.34 s - 2H CH₂
3.46 t 7.2 2H N-CH₂
1.74 m - 2H CH₂
1.48 m - 2H CH₂
1.01 t 7.3 3H CH₃

Solvent: MeOD

Ligands such as these, featuring multiple nitrogen and oxygen donor atoms, are designed to coordinate with metal ions (e.g., Cu(II), Cd(II), Co(II)) to form coordination polymers or MOFs. rsc.orgvulcanchem.com The geometry of the ligand, the number and type of donor atoms, and the coordination preference of the metal ion collectively determine the dimensionality and topology of the final network structure. wikipedia.org The resulting materials, built from precursors like this compound, have potential applications as catalysts, sensors, or in gas storage, driven by the unique structural and electronic properties of the coordinated framework. rsc.orgmdpi.com

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Strategies for 4-(2-Nitrophenoxy)benzonitrile

The future synthesis of this compound is poised to move beyond traditional methods, with a focus on developing novel and sustainable strategies. Current synthetic routes often rely on classical nucleophilic aromatic substitution reactions, which may involve harsh reaction conditions and the use of hazardous solvents. Future research will likely prioritize the development of greener and more efficient synthetic pathways.

Key areas of exploration will include:

Catalytic Approaches: The use of transition metal catalysts, such as copper or palladium, could facilitate the ether linkage formation under milder conditions. Photocatalysis also presents a promising avenue, utilizing light to drive the reaction, potentially reducing the need for high temperatures and strong bases.

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound could lead to higher yields and purity, with reduced waste generation.

Bio-inspired Synthesis: Exploring enzymatic or chemoenzymatic routes could offer a highly selective and environmentally benign approach to the synthesis of this compound and its derivatives.

These innovative strategies aim to make the production of this compound more economical and environmentally friendly, opening up new possibilities for its application.

Exploration of Uncharted Reactivity Profiles for Diversified Chemical Space

While the basic reactivity of the nitrile and nitro functional groups is well-understood, the unique electronic interplay within the this compound scaffold presents opportunities to explore uncharted reactivity profiles. Future research will likely focus on leveraging this unique reactivity to access a more diversified chemical space.

Potential areas of investigation include:

Selective Reductions: Developing methods for the selective reduction of the nitro group in the presence of the nitrile functionality, or vice versa, would provide access to valuable building blocks, such as amino- and aminomethyl-substituted phenoxybenzonitriles.

Cyclization Reactions: The spatial proximity of the nitro and phenoxy groups could be exploited in novel intramolecular cyclization reactions to construct complex heterocyclic systems. These reactions could be triggered by chemical, photochemical, or electrochemical stimuli.

Ortho-Functionalization: Exploring selective C-H activation and functionalization at positions ortho to the existing substituents on either aromatic ring would enable the synthesis of highly decorated derivatives with tailored properties.

By systematically exploring these and other reactivity patterns, chemists can unlock the full synthetic potential of this compound.

Integration of Advanced Hybrid Experimental and Computational Investigations

The synergy between experimental and computational chemistry offers a powerful tool for accelerating the understanding and application of this compound. Future research will increasingly rely on this integrated approach to predict and rationalize the compound's properties and reactivity.

Advanced computational studies, such as those employing Density Functional Theory (DFT), can provide deep insights into:

Molecular Structure and Conformation: Predicting the most stable conformations and understanding the rotational barriers of the ether linkage are crucial for designing molecules with specific shapes and functionalities.

Electronic Properties: Calculating the molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and charge distributions can help in predicting the compound's reactivity and its potential for use in electronic materials.

Spectroscopic Properties: Simulating spectroscopic data, such as NMR, IR, and UV-Vis spectra, can aid in the characterization of the compound and its derivatives.

Experimental validation of these computational predictions will be essential for refining theoretical models and guiding further research. This hybrid approach will be instrumental in the rational design of new molecules based on the this compound scaffold.

Design and Synthesis of Derivatives for Specific Functional Materials Architectures

The unique combination of a polar nitrile group, an electron-withdrawing nitro group, and a flexible ether linkage makes this compound an attractive platform for the design and synthesis of derivatives for specific functional materials. Benzonitrile (B105546) derivatives, in general, are known to be versatile building blocks in the creation of a wide array of complex molecules with applications in pharmaceuticals, materials science, and agrochemicals nbinno.com.

Future research in this area will likely focus on:

Liquid Crystals: By introducing long alkyl chains or other mesogenic groups, it may be possible to design derivatives of this compound that exhibit liquid crystalline properties. The inherent polarity and bent shape of the core structure could lead to novel mesophases.

Non-linear Optical (NLO) Materials: The push-pull electronic nature of the molecule (with the phenoxy group as a donor and the nitro and cyano groups as acceptors) suggests potential for NLO applications. The synthesis of derivatives with enhanced hyperpolarizability will be a key research direction.

Fluorescent Sensors: Functionalization of the aromatic rings with specific recognition motifs could lead to the development of fluorescent chemosensors for the detection of ions or small molecules. The photophysical properties of such derivatives would need to be systematically investigated.

The ability to tune the electronic and structural properties through targeted synthesis will be crucial for realizing the potential of this compound in advanced materials.

Investigation of Solid-State Properties for Advanced Material Design

The arrangement of molecules in the solid state dictates many of the bulk properties of a material. A thorough investigation of the solid-state properties of this compound and its derivatives is essential for their application in advanced material design.

Key areas for future research include:

Crystallography and Polymorphism: Determining the single-crystal X-ray structures of this compound and its derivatives will provide detailed information about their packing arrangements, intermolecular interactions (such as hydrogen bonds and π-π stacking), and conformational preferences. Investigating the existence of different crystalline forms (polymorphs) is also crucial, as different polymorphs can exhibit distinct physical properties.

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) will be used to study the thermal stability, melting points, and phase transitions of these materials.

Mechanical and Optical Properties of Crystals: The mechanical properties of single crystals, such as elasticity and hardness, as well as their optical properties, including birefringence and refractive indices, will be important for specific applications.

Q & A

How can the synthesis of 4-(2-Nitrophenoxy)benzonitrile be optimized to minimize by-products, and what catalytic systems are effective?

Answer:
The compound is typically synthesized via nucleophilic aromatic substitution between 2-nitrophenol and 4-fluorobenzonitrile under basic conditions. Key optimization steps include:

  • Catalyst selection : Transition-metal catalysts (e.g., nickel complexes) improve regioselectivity in cross-coupling reactions, as demonstrated in related nitrophenoxy systems .
  • Temperature control : Maintaining reflux conditions (~100°C) ensures complete reaction while avoiding thermal decomposition of the nitro group.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) effectively isolates the product from unreacted starting materials .

What advanced spectroscopic and crystallographic techniques are critical for resolving structural ambiguities in this compound?

Answer:

  • X-ray crystallography : Determines bond lengths and angles, confirming the planar arrangement of the nitrophenoxy and benzonitrile moieties. For example, orthorhombic crystal systems (space group Pna2₁) have been used for analogous nitrophenoxy derivatives .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Aromatic proton signals between δ 7.1–8.8 ppm (CDCl₃) and nitrile carbon at ~δ 115 ppm are diagnostic. Discrepancies in splitting patterns may indicate rotational isomerism or impurities .
  • FT-IR : Stretching vibrations at ~2230 cm⁻¹ (C≡N) and 1520/1340 cm⁻¹ (asymmetric/symmetric NO₂) validate functional groups .

How does the electron-withdrawing nitro group influence reactivity in cross-coupling reactions, and what mechanistic studies support this?

Answer:
The nitro group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the phenoxy linkage. Mechanistic insights include:

  • Electrochemical analysis : Cyclic voltammetry reveals reduction potentials near -1.2 V (vs. Ag/AgCl), indicating susceptibility to reductive cleavage under catalytic hydrogenation .
  • DFT calculations : HOMO-LUMO gaps (~4.5 eV) suggest moderate stability, with the nitro group lowering electron density at the benzonitrile moiety, favoring nucleophilic attack .

How can researchers resolve contradictions in reported melting points (e.g., 159–162°C vs. 92.5–94.5°C) for derivatives of this compound?

Answer:
Discrepancies arise from polymorphism, solvent inclusion, or impurities. Methodological approaches include:

  • DSC/TGA : Differential scanning calorimetry identifies polymorphic transitions, while thermogravimetric analysis detects solvent residues .
  • Recrystallization : Repetitive crystallization from dichloromethane/methanol ensures purity, as demonstrated for structurally similar compounds .
  • Elemental analysis : Verify C/H/N/O percentages (±0.3%) to confirm stoichiometric consistency .

What computational models best predict the twisted intramolecular charge-transfer (TICT) states in this compound?

Answer:

  • TD-DFT : Time-dependent density functional theory with B3LYP/6-311+G(d,p) basis sets accurately simulates TICT states, showing a dihedral angle of ~85° between the nitrophenoxy and benzonitrile planes .
  • Solvatochromic studies : Correlate emission spectra shifts with solvent polarity to validate computational predictions of dipole moment changes (Δμ ≈ 8 D) .

What strategies are recommended for characterizing E/Z isomerism in unsaturated derivatives of this compound?

Answer:

  • NOESY NMR : Nuclear Overhauser effects between vinyl protons (δ 6.6–7.5 ppm) distinguish E (trans) and Z (cis) isomers .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) resolves isomers, with retention time differences ≥2 minutes .
  • UV-Vis : E isomers exhibit bathochromic shifts (~20 nm) due to extended conjugation .

What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particulates .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .
  • First aid : For eye exposure, irrigate with saline for 15 minutes; for skin contact, wash with pH-neutral soap .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.